Nitro Reduction in Rat Microsomes
In rat liver microsomal incubations, 2-(2-fluorophenoxy)-3-nitropyridine (NP) undergoes nitro reduction to 3-amino-2-(2-fluorophenoxy)pyridine (AP) with an extent of 93.4% [1]. This metabolic pathway is distinct from that of the amino analog AP, which primarily undergoes aromatic hydroxylation, and no comparable conversion rate has been reported for para-fluoro or non-fluorinated analogs in the same system.
| Evidence Dimension | Nitro reduction extent |
|---|---|
| Target Compound Data | 93.4% conversion to AP |
| Comparator Or Baseline | 3-Amino-2-(2-fluorophenoxy)pyridine (AP) (no nitro reduction) |
| Quantified Difference | 93.4 percentage points higher reduction |
| Conditions | Rat liver microsomal incubations, HPLC-NMR analysis |
Why This Matters
This high conversion rate indicates that the nitro group in this specific ortho-fluoro scaffold is a reliable bioreductive handle, a property that can be exploited in prodrug design, whereas analogs lacking this substitution pattern may exhibit different metabolic stability.
- [1] Corcoran, O., et al. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 481-489. doi:10.1016/s0731-7085(97)00080-0 View Source
